

Chemical and physical properties of Methyl 6-methylnicotinate

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Compound of Interest

Compound Name: Methyl 6-methylnicotinate

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An In-depth Technical Guide to Methyl 6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **Methyl 6-methylnicotinate**. It is intended to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

Methyl 6-methylnicotinate, also known as methyl 6-methylpyridine-3-carboxylate, is a pyridine derivative with the chemical formula $C_8H_9NO_2$.^[1] It exists as a solid at room temperature and serves as a key intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical and agrochemical industries.^[1]

Table 1: Physical and Chemical Properties of **Methyl 6-methylnicotinate**

Property	Value	References
Molecular Formula	C ₈ H ₉ NO ₂	[1][2][3][4][5][6][7]
Molecular Weight	151.16 g/mol	[1][2][3][4][5][6]
CAS Number	5470-70-2	[1][2][3][5][6][7]
Appearance	White to Tan or Orange Solid; Colorless to Amber Liquid	[3][8][9]
Melting Point	34-37 °C	[1][2][8][10]
Boiling Point	160 °C at 106 mmHg; 228.4 °C at 760 mmHg	[2][3][8][10]
Density	1.1 ± 0.1 g/cm ³	[2]
Flash Point	103.3 °C (218 °F)	[2][8][10]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol	[8][10]
pKa	3.92 ± 0.10 (Predicted)	[8][10]
LogP	1.34	[2]
IUPAC Name	methyl 6-methylpyridine-3- carboxylate	[4]

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of **Methyl 6-methylnicotinate**.^[1]

Table 2: Spectroscopic Data for **Methyl 6-methylnicotinate**

Technique	Data Highlights
^1H NMR (CDCl_3)	δ 9.06 (s, 1H), 8.13 (dd, 1H, $J = 2, 8\text{Hz}$), 7.20 (d, 1H, $J = 8\text{Hz}$), 3.89 (s, 3H), 2.58 (s, 3H)[8][11]
^{13}C NMR	Provides information on the carbon skeleton of the molecule, with distinct signals for aromatic, methyl, and carbonyl carbons.[1]
Mass Spectrometry (MS)	Molecular ion peak $[\text{M}]^+$ is expected at m/z 151.17. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. [1] A common fragment peak is observed at m/z 120.[4]
Fourier-Transform Infrared (FT-IR)	Used to identify the functional groups present in the molecule.[1]

Experimental Protocols

Synthesis

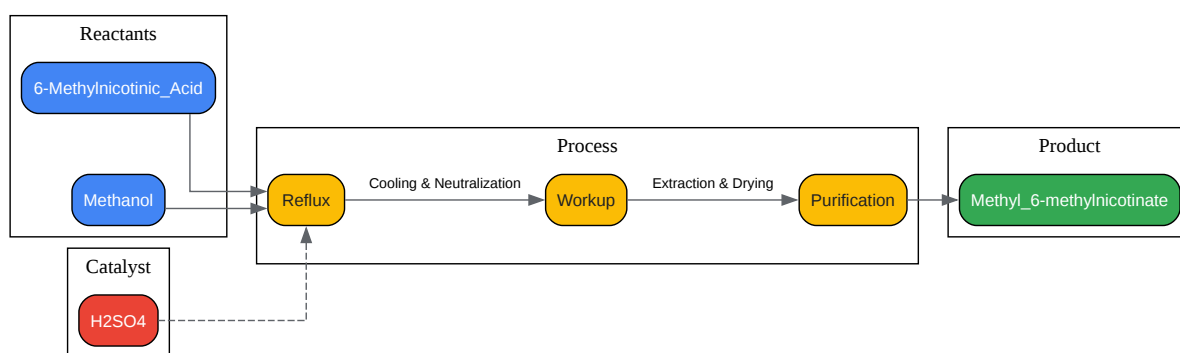
Method 1: Esterification of 6-Methylnicotinic Acid

A prevalent laboratory-scale method involves the Fischer esterification of 6-methylnicotinic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1]

- Reaction: 6-methylnicotinic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux.[1]
- Procedure:
 - To a stirred solution of 6-methylnicotinic acid (1 equivalent) in methanol, slowly add concentrated sulfuric acid.[8][10][11]
 - Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours).[8][10][11]
 - Upon completion, concentrate the mixture to dryness under reduced pressure.[8][10][11]

- Adjust the pH of the residue to 7 using a saturated aqueous solution of sodium bicarbonate.[8][10][11]
- Extract the aqueous layer with an organic solvent such as ethyl acetate.[8][10][11]
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8][10][11]
- Remove the solvent under reduced pressure to yield **Methyl 6-methylnicotinate**. [8][10][11]

Another approach involves refluxing 6-methylnicotinic acid in methanol saturated with gaseous hydrogen chloride.[12]



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Fischer Esterification Synthesis Workflow

Method 2: Oxidation of 5-Ethyl-2-methylpyridine

An industrial production method involves the oxidation of 5-ethyl-2-methylpyridine.[3]

- Procedure:
 - Mix 2-methyl-5-ethylpyridine with at least a molar equivalent of sulfuric acid while cooling.
[1]
 - Heat the mixture to a temperature range of 140°C to 225°C.[1]
 - Add nitric acid to the heated mixture to oxidize the ethyl group.[1]
 - Following oxidation, treat the reaction mixture with an alcohol, such as methanol, and heat to esterify the resulting carboxylic acid.[1]

Purification and Analysis

The purity of **Methyl 6-methylnicotinate** can be assessed and improved using various analytical and purification techniques.

- Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of synthesis reactions and assess the purity of the final product.[1] For instance, it can be used to monitor the completion of the condensation reaction between 4-methylthio-benzylcyanide and methyl-6-methylnicotinate in the synthesis of etoricoxib precursors.[1]
- High-Performance Liquid Chromatography (HPLC): HPLC is a high-selectivity method that can separate **Methyl 6-methylnicotinate** from related substances and degradation products.[13] It is also used to study the stability of the compound in aqueous solutions.[14]
- Gas Chromatography (GC): GC offers excellent separation for volatile compounds and can be used for purity assessment. Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry.[1]



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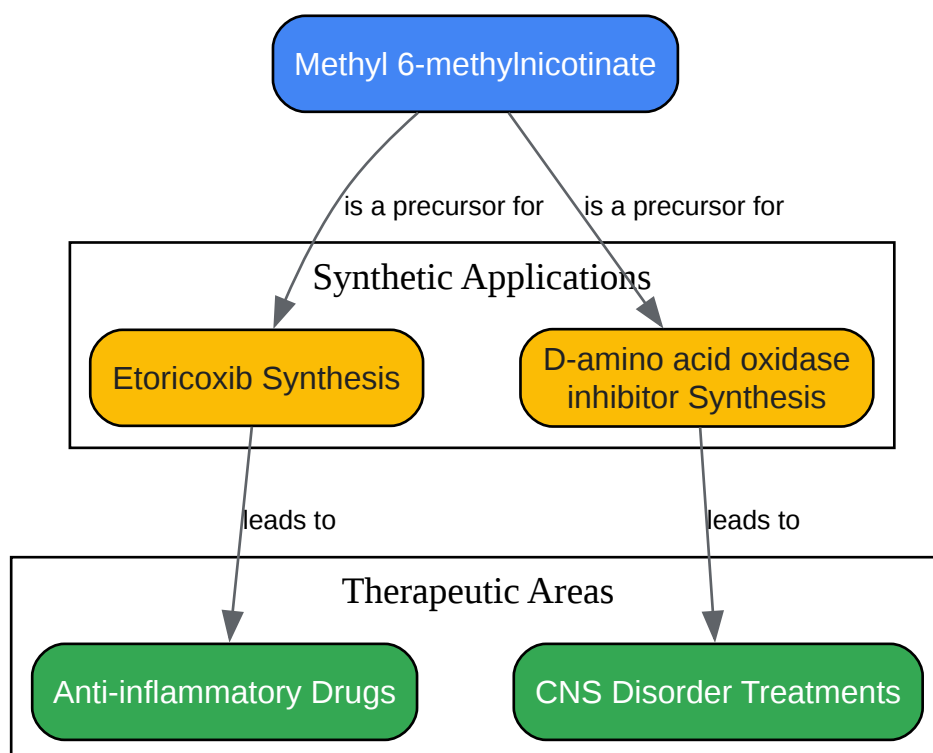
General Analytical and Purification Workflow

Biological Activity and Applications

Methyl 6-methylnicotinate is recognized for its vasodilatory properties, causing the widening of blood vessels and enhancing localized blood flow upon topical application.[1] It is used for the topical treatment of muscle, joint, and ligament pain.[3]

This compound is a significant building block in organic synthesis.[1]

- **Pharmaceutical Intermediate:** It is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib.[1][3]
- **CNS Disorder Research:** It is used in the synthesis of D-amino acid oxidase inhibitors, which have potential applications in treating central nervous system (CNS) disorders.[1][8]



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